N-[4-(acetylamino)phenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a methoxy group, and a quinoline core. It is known for its potential use in medicinal chemistry and various biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an acetophenone derivative in the presence of a base.
Introduction of the Acetylamino Group: This step involves the acetylation of an amino group on the phenyl ring using acetic anhydride.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The acetylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in research related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Azithromycin Related Compound H: This compound shares some structural similarities but has different functional groups and applications.
N-(4-(acetylamino)phenyl)-1-naphthamide: Another similar compound with a naphthalene core instead of a quinoline core.
Uniqueness
N-[4-(acetylamino)phenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in medicinal chemistry. Its structure allows for diverse chemical modifications, making it a versatile compound for various research purposes.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-4-24-12-18(20(26)17-11-16(28-3)9-10-19(17)24)21(27)23-15-7-5-14(6-8-15)22-13(2)25/h5-12H,4H2,1-3H3,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNUAJMDVKXYDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.